Lipophilicity Advantage: LogP 1.15 vs. 0.50 for the Methylene-Bridged Homolog
The target compound exhibits a computed LogP of 1.1478, compared with XLogP3 of 0.5 for the closest commercially available homolog, N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide (CAS 850921-03-8) [1]. This 0.65 log-unit difference corresponds to a theoretical ~4.5-fold higher octanol-water partition coefficient, placing the target compound within the favorable Lipinski-compliant range (LogP 1–3) while the homolog falls below the optimal lower boundary for passive membrane permeability. Both compounds share identical hydrogen-bond donor (2) and acceptor (3) counts and nearly identical TPSA values (67.01 vs. 67 Ų), isolating lipophilicity as the primary differentiating physicochemical parameter. The target's increased lipophilicity arises from the absence of a methylene spacer that in the homolog introduces additional polarity at the amide nitrogen attachment point without a compensating hydrophobic contribution.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.1478 (computed) |
| Comparator Or Baseline | N-(1H-Benzimidazol-2-ylmethyl)-2-methoxyacetamide (CAS 850921-03-8): XLogP3-AA = 0.5 |
| Quantified Difference | ΔLogP ≈ +0.65 (~4.5-fold higher lipophilicity) |
| Conditions | Computed LogP (Leyan vendor data) vs. PubChem XLogP3-AA (2021.05.07 release); both are in silico predictions, not experimentally measured logP values. |
Why This Matters
A 0.65 log-unit increase in lipophilicity can translate into measurably improved passive membrane permeability in cell-based assays, making the target compound potentially more suitable for intracellular target engagement screens where the methylene-bridged homolog may underperform due to insufficient membrane partitioning.
- [1] PubChem. N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide (CID 751092). XLogP3-AA 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/751092 View Source
